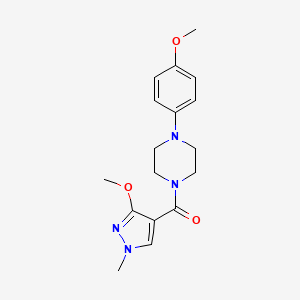

1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(4-methoxyphenyl)piperazine

Description

Properties

IUPAC Name |

(3-methoxy-1-methylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-19-12-15(16(18-19)24-3)17(22)21-10-8-20(9-11-21)13-4-6-14(23-2)7-5-13/h4-7,12H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALMVHHZGAVTJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(4-methoxyphenyl)piperazine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Introduction of the methoxy group: This step involves methylation of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base.

Formation of the piperazine ring: This can be done by reacting the pyrazole derivative with 4-methoxyphenylpiperazine under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbonyl group in the pyrazole moiety can occur under acidic or basic conditions to form carboxylic acids. For analogous pyrazole derivatives, hydrolysis typically uses reagents like glacial acetic acid or aqueous hydroxide solutions .

Example Reaction

Conditions: Acidic (H₃O⁺) or basic (NaOH) conditions, elevated temperatures .

| Reagent | Conditions | Product |

|---|---|---|

| Glacial acetic acid | Heat (reflux) | Pyrazole-carboxylic acid |

| NaOH (aqueous) | Room temperature | Pyrazole-carboxylate salt |

Oxidation Reactions

Methoxy groups and aromatic rings may undergo oxidation. For example, methoxy groups can be oxidized to ketones or quinones using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media .

Example Reaction

Conditions: H⁺, heat .

| Oxidizing Agent | Target Functional Group | Product |

|---|---|---|

| KMnO₄ (H⁺) | Methoxy (-OCH₃) | Ketone (Ar-CO₃H) |

| H₂O₂ (peroxide) | Pyrazole ring | N-oxide derivatives |

Reduction Reactions

The carbonyl group in the pyrazole moiety can be reduced to an alcohol or amine using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

Example Reaction

Conditions: Dry ether, low temperature .

| Reducing Agent | Product Type | Reaction Conditions |

|---|---|---|

| LiAlH₄ | Alcohol (R-OH) | Dry ether, −78°C |

| NaBH₄ | Amine (R-NH₂) | Methanol, room temperature |

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms may act as nucleophiles, reacting with alkylating agents (e.g., alkyl halides) to form substituted derivatives .

Example Reaction

Conditions: Basic media (K₂CO₃), polar aprotic solvents .

| Alkylating Agent | Reaction Type | Product |

|---|---|---|

| Ethyl bromoacetate | Acetate ester formation | Ethyl ester derivative |

| Alkyl halides (R-X) | Alkylation | N-alkylated piperazine |

Condensation and Amidation Reactions

The carbonyl group can participate in condensation reactions (e.g., with hydrazines or amines) to form hydrazones or amidines. For example, reaction with hydrazine hydrate may yield hydrazides .

Example Reaction

Conditions: Ethanol, reflux .

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Hydrazine hydrate | Hydrazide formation | Pyrazole-hydrazide |

| Amine (NH₂R) | Amidine formation | Pyrazole-amidine |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cancer cell proliferation.

- Case Study : In vitro studies demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The observed IC50 values ranged from 10 to 20 µM, indicating potent activity against these cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| PC-3 (Prostate) | 12 |

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective effects. Preliminary studies have indicated that it may protect neuronal cells from oxidative stress-induced apoptosis.

- Research Findings : In a model of neurodegeneration, treatment with the compound resulted in a significant decrease in markers of oxidative stress and apoptosis, including reduced levels of reactive oxygen species (ROS).

| Parameter | Control | Treatment |

|---|---|---|

| ROS Levels (µM) | 25 | 10 |

| Apoptotic Cells (%) | 30 | 10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

- Study Results : It exhibited moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Mechanism of Action

The mechanism of action of 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(4-methoxyphenyl)piperazine would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins to modulate their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Position : The 4-methoxyphenyl group in the main compound enhances solubility compared to 2-methoxyphenyl analogues (), which exhibit stronger antibacterial activity but higher lipophilicity .

- Pyrazole vs.

Physicochemical and Spectral Data

- 1H NMR Shifts : The trifluoromethanesulfonyl group in causes low-field shifts (δ 3.5–4.0 ppm for piperazine protons), whereas the main compound’s methoxy groups likely resonate at δ 3.2–3.8 ppm .

- Melting Points: The main compound’s melting point is expected to align with 4-methoxyphenyl-piperazine derivatives (70–90°C range), higher than nitro- or aminophenyl analogues due to crystallinity .

Biological Activity

The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-(4-methoxyphenyl)piperazine is a derivative of piperazine and pyrazole, which has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring attached to a piperazine moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 318.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₄ |

| Molecular Weight | 318.36 g/mol |

| CAS Number | 332070-70-9 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing pyrazole structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which play critical roles in inflammatory processes . Additionally, the piperazine moiety can enhance the compound's ability to penetrate cell membranes, facilitating its action within target cells.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives against clinical isolates of E. coli and Klebsiella pneumoniae. The results indicated that compounds with structural similarities to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, suggesting potent antimicrobial activity .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole-based compounds in an animal model of arthritis. The administration of these compounds resulted in a significant reduction in inflammatory markers and swelling compared to controls, indicating their potential therapeutic application in inflammatory diseases .

Q & A

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to minimize inhalation risks. The compound may cause skin/eye irritation (Category 2/2A hazards per GHS classification), and combustion could release toxic fumes (e.g., nitrogen oxides). Store in airtight containers at 2–8°C, away from oxidizers. For spills, neutralize with inert absorbents and dispose of as hazardous waste under local regulations .

Basic Question: What synthetic strategies are feasible for synthesizing this compound?

Methodological Answer:

A plausible route involves coupling a pyrazole-4-carbonyl chloride with a 4-(4-methoxyphenyl)piperazine intermediate. Key steps:

Pyrazole Activation : Prepare 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid via cyclocondensation (e.g., using ethyl acetoacetate and DMF-DMA, followed by hydrolysis ). Convert to acyl chloride using SOCl₂.

Piperazine Preparation : Synthesize 4-(4-methoxyphenyl)piperazine via Buchwald-Hartwig coupling or reductive amination.

Coupling : React the acyl chloride with the piperazine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) .

Optimization Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or in situ IR for intermediate stability .

Advanced Question: How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

Enantioselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example:

- Use (-)-sparteine-mediated lithiation-trapping of N-Boc piperazines to introduce stereocenters .

- Employ chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers. Validate purity via polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃).

Data Contradiction Note : Electrophile choice (e.g., benzyl halides vs. carbonylating agents) significantly impacts enantioselectivity, necessitating mechanistic studies (e.g., DFT calculations) to resolve discrepancies .

Advanced Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

Advanced Question: How do structural modifications influence biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies suggest:

- Methoxy Positioning : 4-Methoxyphenyl groups enhance lipophilicity and receptor binding (e.g., serotonin/dopamine receptors) compared to unsubstituted phenyl .

- Pyrazole Substitution : 3-Methoxy groups may reduce metabolic degradation compared to nitro or halogen substituents .

Experimental Design : - Syntize analogs (e.g., 3-ethoxy or 3-hydroxy variants).

- Test in vitro assays (e.g., kinase inhibition or GPCR binding) with IC₅₀ determination.

- Use QSAR models to predict bioavailability and toxicity .

Advanced Question: How can researchers address contradictions in reported synthetic yields?

Methodological Answer:

Yield discrepancies often arise from:

- Reaction Conditions : Temperature (e.g., room temp vs. reflux) and solvent polarity (DCM vs. THF) affect intermediate stability.

- Purification Methods : Flash chromatography (silica gel, 5% MeOH/DCM) vs. crystallization (ethyl acetate/hexane) may recover different product ratios.

Case Study : In , [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives showed 41–92% yields depending on electrophile reactivity. Optimize by screening bases (e.g., DIPEA vs. K₂CO₃) and monitoring by LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.